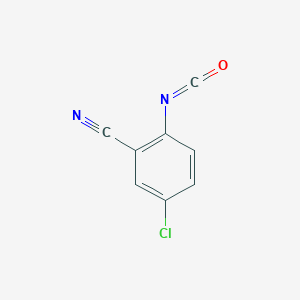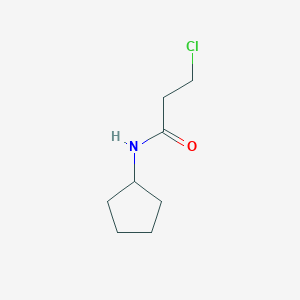![molecular formula C19H32O8 B1608568 2-[2-(2-methoxyethoxymethyl)-2-(2-prop-2-enoyloxyethoxymethyl)butoxy]ethyl Prop-2-enoate CAS No. 302911-84-8](/img/structure/B1608568.png)
2-[2-(2-methoxyethoxymethyl)-2-(2-prop-2-enoyloxyethoxymethyl)butoxy]ethyl Prop-2-enoate
Overview
Description
2-[2-(2-Methoxyethoxymethyl)-2-(2-prop-2-enoyloxyethoxymethyl)butoxy]ethyl Prop-2-enoate is an organic compound characterized by its intricate structure and unique chemical properties. This compound is frequently utilized in various fields such as material science, organic synthesis, and polymer chemistry due to its versatility and reactivity.
Preparation Methods
Synthetic routes and reaction conditions: The synthesis of 2-[2-(2-methoxyethoxymethyl)-2-(2-prop-2-enoyloxyethoxymethyl)butoxy]ethyl Prop-2-enoate typically involves multi-step organic reactions. One common method includes:
Step 1: Preparation of intermediate compounds:
The initial step involves reacting methoxyethanol with sodium hydride to form the sodium alkoxide.
Following this, the resulting intermediate is reacted with butyl chloride under anhydrous conditions to produce the ether.
Step 2: Esterification:
The intermediate ether undergoes esterification with acryloyl chloride in the presence of a base like pyridine.
Step 3: Final coupling:
The final step involves coupling the intermediate with a suitable ethyl compound through a Williamson ether synthesis.
Industrial production methods: In industrial settings, the production is often scaled up using optimized reaction conditions, such as continuous flow reactors and high-pressure conditions, to improve yield and efficiency. Catalysts may be employed to facilitate the reactions and reduce the overall production costs.
Chemical Reactions Analysis
Types of reactions it undergoes:
Oxidation:
The compound can undergo oxidation to form various byproducts depending on the oxidizing agents and conditions used.
Reduction:
Reduction reactions can lead to the formation of simpler alkanes or alcohols, modifying its functional groups.
Substitution:
The compound's functional groups can participate in nucleophilic or electrophilic substitution reactions, forming a variety of derivatives.
Common reagents and conditions used in these reactions:
Oxidation: Potassium permanganate (KMnO₄), Chromic acid (H₂CrO₄).
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) catalyst, Lithium aluminium hydride (LiAlH₄).
Substitution: Sodium hydride (NaH), Hydrochloric acid (HCl).
Major products formed from these reactions:
Oxidation products: Carboxylic acids, ketones.
Reduction products: Alcohols, alkanes.
Substitution products: Halogenated derivatives, ether and ester derivatives.
Scientific Research Applications
Chemistry:
Used as a building block in organic synthesis for creating complex molecules. Biology:
It may be utilized in drug design and development for its unique functional groups. Medicine:
Employed in the production of polymers, resins, and as a component in specialty chemicals.
Mechanism of Action
Mechanism by which the compound exerts its effects:
The compound exerts its effects primarily through its reactive functional groups, allowing it to participate in various chemical reactions.
Molecular targets and pathways involved:
In biological systems, it might interact with enzymes or receptors, influencing metabolic pathways and exerting therapeutic effects.
Comparison with Similar Compounds
2-[2-(2-Methoxyethoxy)methyl]-3-butoxypropyl Prop-2-enoate
2-[2-(2-Prop-2-enyloxy)methyl]-3-butoxypropyl Prop-2-enoate
Comparison:
2-[2-(2-Methoxyethoxymethyl)-2-(2-prop-2-enoyloxyethoxymethyl)butoxy]ethyl Prop-2-enoate stands out due to its unique combination of functional groups, providing a balance of reactivity and stability not found in its analogs
Properties
IUPAC Name |
2-[2-(2-methoxyethoxymethyl)-2-(2-prop-2-enoyloxyethoxymethyl)butoxy]ethyl prop-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H32O8/c1-5-17(20)26-12-10-24-15-19(7-3,14-23-9-8-22-4)16-25-11-13-27-18(21)6-2/h5-6H,1-2,7-16H2,3-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBOXDRICSJHEBA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(COCCOC)(COCCOC(=O)C=C)COCCOC(=O)C=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H32O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
106158-22-9 | |
| Record name | Poly(oxy-1,2-ethanediyl), α-hydro-ω-hydroxy-, ether with 2-ethyl-2-(hydroxymethyl)-1,3-propanediol (3:1), di-2-propenoate, methyl ether | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=106158-22-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID00403931 | |
| Record name | 2-[2-(2-methoxyethoxymethyl)-2-(2-prop-2-enoyloxyethoxymethyl)butoxy]ethyl Prop-2-enoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00403931 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
388.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
302911-84-8 | |
| Record name | 2-[2-(2-methoxyethoxymethyl)-2-(2-prop-2-enoyloxyethoxymethyl)butoxy]ethyl Prop-2-enoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00403931 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


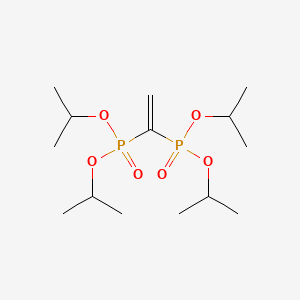
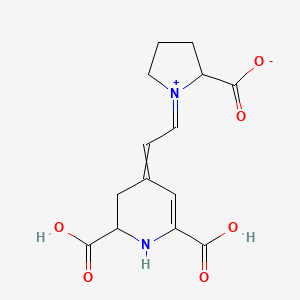
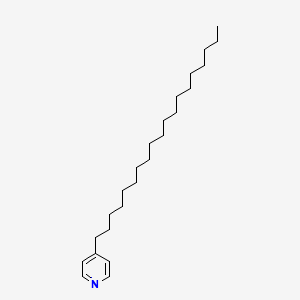
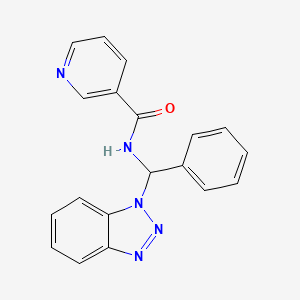
![5-Boc-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine-6-carboxylic acid](/img/structure/B1608493.png)
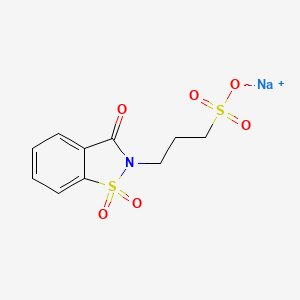
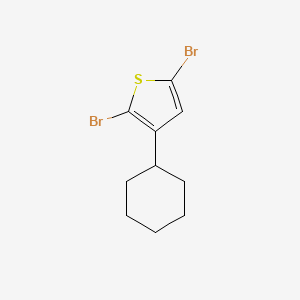
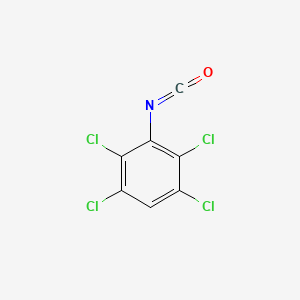
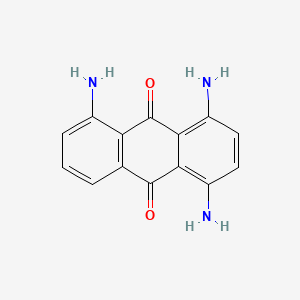
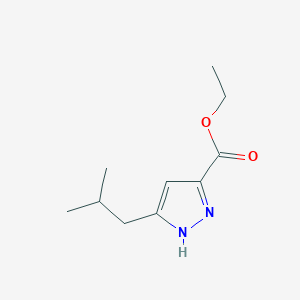
![2-chloro-N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)acetamide](/img/structure/B1608503.png)
